molecular formula C8H6Cl2F2O B13029605 (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol

Cat. No.: B13029605
M. Wt: 227.03 g/mol
InChI Key: KHNUFDGCCMJIRX-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol is an organic compound characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol typically involves the reaction of 2,6-dichloro-4-(difluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzaldehyde or 2,6-Dichloro-4-(difluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-4-(difluoromethyl)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
  • (2,6-Dichloro-4-(methyl)phenyl)methanol
  • (2,6-Dichloro-4-(fluoromethyl)phenyl)methanol

Uniqueness

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

[2,6-dichloro-4-(difluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2

InChI Key

KHNUFDGCCMJIRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)C(F)F

Origin of Product

United States

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